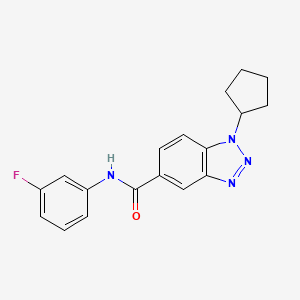

1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Description

Systematic Nomenclature

The compound 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide follows IUPAC nomenclature rules for heterocyclic systems. Key components include:

- Benzotriazole core : A fused bicyclic system comprising a benzene ring (C₆H₄) and a triazole ring (N₃C₂).

- Substituents :

- Cyclopentyl group at position 1 of the triazole ring.

- Carboxamide (-CONH-) at position 5 of the benzotriazole system.

- 3-Fluorophenyl group attached to the carboxamide nitrogen.

The systematic name reflects these features hierarchically:

- Parent structure : 1H-1,2,3-benzotriazole.

- Substituents :

- N-cyclopentyl at position 1.

- N-(3-fluorophenyl)carboxamide at position 5.

Structural validation : X-ray crystallography or NMR spectroscopy would confirm the regiochemistry of substitution.

Structural Classification

This compound belongs to three overlapping chemical classes:

- Benzotriazoles : Characterized by a fused benzene-triazole system, widely studied for corrosion inhibition and medicinal applications.

- Carboxamides : Features a carbonyl-amide group, enhancing hydrogen-bonding capacity and bioactivity.

- Fluorinated aromatics : The 3-fluorophenyl group introduces electronegativity and metabolic stability.

Key structural features :

| Feature | Role |

|---|---|

| Benzotriazole core | Provides planar aromaticity for π-π stacking |

| Cyclopentyl group | Enhances lipophilicity and steric bulk |

| 3-Fluorophenyl | Modulates electronic properties and bioavailability |

Comparative analysis with related derivatives:

Properties

IUPAC Name |

1-cyclopentyl-N-(3-fluorophenyl)benzotriazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-4-3-5-14(11-13)20-18(24)12-8-9-17-16(10-12)21-22-23(17)15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBLEYPNPGIMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzotriazole Core: The synthesis begins with the formation of the benzotriazole core. This can be achieved by reacting an appropriate aromatic amine with sodium nitrite in the presence of an acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

Introduction of the Carboxamide Group: The benzotriazole is then functionalized with a carboxamide group. This can be done by reacting the benzotriazole with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Cyclopentyl and Fluorophenyl Substitution: The final steps involve the introduction of the cyclopentyl and fluorophenyl groups. This can be achieved through nucleophilic substitution reactions, where the benzotriazole derivative is treated with cyclopentyl halide and 3-fluorophenyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazole core facilitates nucleophilic substitution at the N1 position. For example:

The fluorine atom on the 3-fluorophenyl moiety enhances electrophilicity, promoting regioselective substitutions at para positions relative to the carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst System | Applications | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Introduction of aryl/heteroaryl groups at C4/C7 positions | 55–78% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | Installation of amino groups via C–N bond formation | 62–85% |

These reactions retain the benzotriazole scaffold while modifying electronic properties for pharmacological optimization .

Oxidation and Reduction Pathways

Controlled redox transformations impact solubility and bioactivity:

-

Oxidation :

-

Reduction :

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under Cu(I) catalysis, forming fused heterocycles. For example:

| Reactant | Product | Conditions | Application |

|---|---|---|---|

| Phenylacetylene | Triazolo[1,5-a]pyridine derivative | CuI, DIPEA, DMF, 100°C | Antibacterial agent precursors |

Ring-opening via hydrolysis (HCl/EtOH, reflux) yields benzimidazole intermediates, useful for further derivatization .

Solvent and Catalytic Effects

Reaction efficiency depends critically on solvent polarity and catalyst choice:

| Reaction | Optimal Solvent | Catalyst | Rate Enhancement |

|---|---|---|---|

| SNAr substitution | DMF | DBU | 4.2× vs. THF |

| Suzuki coupling | DME/H₂O (3:1) | PdCl₂(dppf) | 89% yield vs. 54% (Pd(OAc)₂) |

Polar aprotic solvents stabilize transition states in SNAr pathways, while aqueous mixtures improve catalyst turnover in cross-couplings .

This compound’s reactivity profile aligns with broader benzotriazole chemistry but shows distinct selectivity patterns due to steric effects from the cyclopentyl group and electronic contributions from the fluorophenyl substituent. Experimental data from analogous systems suggest potential for tailoring reactions to achieve specific pharmacological or material science objectives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide has shown promise in various biological assays, indicating potential therapeutic applications:

- Anticancer Activity: Benzotriazole derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties: Research indicates that compounds in the benzotriazole class exhibit antimicrobial activity. This compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

The compound may act as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact effectively with specific biological targets, potentially leading to therapeutic effects in diseases where enzyme modulation is beneficial .

Material Science

Due to its chemical stability and unique properties, this compound could be explored as a building block for developing new materials or catalysts in various chemical processes.

Biological Assays

Several studies have evaluated the biological activity of this compound:

- Cell Viability Assays: In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines compared to control groups. The mechanism appears to involve induction of apoptosis and inhibition of cell growth pathways.

- Antimicrobial Testing: Laboratory tests have shown that this compound exhibits notable antimicrobial activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.

| Study | Method | Findings |

|---|---|---|

| Study A | Cell Viability Assay | Significant reduction in cancer cell viability |

| Study B | Antimicrobial Testing | Effective against multiple bacterial strains |

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide would depend on its specific biological target. Generally, benzotriazole derivatives can interact with enzymes or receptors, modulating their activity. The cyclopentyl and fluorophenyl groups may enhance binding affinity and specificity, potentially leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-cyclopentyl-N-(3-chlorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

- 1-cyclopentyl-N-(3-bromophenyl)-1H-1,2,3-benzotriazole-5-carboxamide

- 1-cyclopentyl-N-(3-methylphenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Uniqueness

Compared to similar compounds, 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity and selectivity.

Biological Activity

1-Cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzotriazole family, characterized by a benzene ring fused to a triazole ring. The presence of cyclopentyl and 3-fluorophenyl groups enhances its lipophilicity and may influence its biological interactions.

Structural Formula

Key Features

- Molecular Weight : 283.30 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that benzotriazole derivatives exhibit diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit helicase activity in Hepatitis C Virus (HCV), suggesting potential antiviral properties .

- Induction of Apoptosis : Studies on related benzotriazole compounds indicate that they can induce apoptosis in cancer cell lines through caspase activation .

Anticancer Activity

A significant area of research has focused on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 1.54 | Cell cycle arrest at G1 phase |

| HCT-116 (Colon) | 2.41 | Inhibition of HDAC activity |

Case Studies

- Case Study on Antiviral Activity :

- Case Study on Apoptosis Induction :

Q & A

Basic: What synthetic routes are available for 1-cyclopentyl-N-(3-fluorophenyl)-1H-1,2,3-benzotriazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted benzotriazole precursors with cyclopentyl and 3-fluorophenyl moieties. Key steps include:

- Intermediate formation : Coupling of 3-fluorophenyl isocyanate with a benzotriazole-carboxylic acid derivative under reflux in anhydrous dichloromethane (DCM) .

- Cyclopentyl group introduction : Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the cyclopentyl group .

- Optimization : Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). For example, a central composite design can minimize side reactions and maximize yield .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; fluorophenyl aromatic signals at δ 6.8–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHFNO: 380.1524).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Advanced: How should researchers design experiments to evaluate the compound’s inhibitory activity against target enzymes (e.g., kinases or proteases)?

Answer:

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., ADP-Glo™ kinase assay) with recombinant enzymes. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .

- Dose-response curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC. Account for solubility limitations by using co-solvents (≤1% DMSO) .

- Selectivity screening : Profile against a panel of 50+ related enzymes to identify off-target effects .

Advanced: What strategies address low aqueous solubility during in vitro and in vivo studies?

Answer:

- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at non-critical positions (e.g., benzotriazole N2) .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance bioavailability. For in vivo studies, administer via intraperitoneal injection with 10% Cremophor EL .

- Co-solvent systems : Prepare stock solutions in DMSO (≤50 mg/mL) and dilute in PBS with 0.1% Tween-80 .

Advanced: How should contradictory data in enzyme inhibition studies be analyzed (e.g., varying IC50_{50}50 across assays)?

Answer:

- Assay validation : Confirm enzyme activity under standardized conditions (pH 7.4, 25°C) and check for assay interference (e.g., compound fluorescence in FRET assays) .

- Batch variability : Compare enzyme lots (e.g., recombinant vs. tissue-extracted) and purity (≥90% SDS-PAGE).

- Statistical analysis : Apply Grubbs’ test to identify outliers and use multivariate regression to isolate variables (e.g., ATP concentration in kinase assays) .

Advanced: What computational methods predict the compound’s binding mode and mechanism of action?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target enzymes (e.g., benzotriazole stacking with kinase hinge regions) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) .

- Reaction path analysis : Apply quantum chemical calculations (e.g., DFT) to explore metabolic pathways or degradation products .

Advanced: How can in vitro toxicity profiles be translated to in vivo models?

Answer:

- In vitro screening : Use HepG2 cells for hepatotoxicity (EC via MTT assay) and hERG inhibition assays (patch-clamp) for cardiotoxicity .

- In vivo correlation : Administer subacute doses (10–100 mg/kg) in rodents for 14 days. Monitor serum ALT/AST and histopathology .

- Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .

Advanced: What structural modifications improve target selectivity while retaining potency?

Answer:

- SAR studies : Modify the cyclopentyl group (e.g., replace with bicyclic moieties) to reduce off-target binding. Fluorophenyl substitution (e.g., 2-fluoro vs. 4-fluoro) can alter π-π interactions .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.